N-(2,4-Dibromo-6-fluorophenyl)thiourea
Overview
Description
N-(2,4-Dibromo-6-fluorophenyl)thiourea is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by the presence of bromine, fluorine, and thiourea functional groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(2,4-Dibromo-6-fluorophenyl)thiourea typically involves the reaction of 2,4-dibromo-6-fluoroaniline with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2,4-Dibromo-6-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2,4-Dibromo-6-fluorophenyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, although more studies are needed to fully understand its efficacy and safety.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2,4-Dibromo-6-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form strong interactions with metal ions and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The presence of bromine and fluorine atoms may enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
N-(2,4-Dibromo-6-fluorophenyl)thiourea can be compared with other similar compounds, such as:
N-(2,4-Dichlorophenyl)thiourea: This compound has chlorine atoms instead of bromine and fluorine, which may result in different chemical reactivity and biological activity.
N-(2,4-Dibromo-6-chlorophenyl)thiourea: The presence of chlorine instead of fluorine can alter its properties and applications.
N-(2,4-Dibromo-6-methylphenyl)thiourea: The methyl group can influence its solubility and reactivity compared to the fluorine atom
This compound stands out due to its unique combination of bromine, fluorine, and thiourea functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2,4-dibromo-6-fluorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FN2S/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPRZUFYVNMUDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NC(=S)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271999 | |
Record name | Thiourea, N-(2,4-dibromo-6-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201271999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823494-62-7 | |
Record name | Thiourea, N-(2,4-dibromo-6-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823494-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiourea, N-(2,4-dibromo-6-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201271999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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